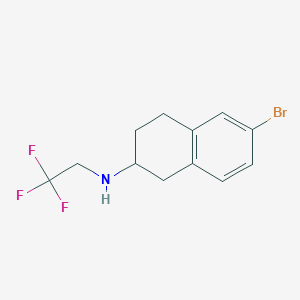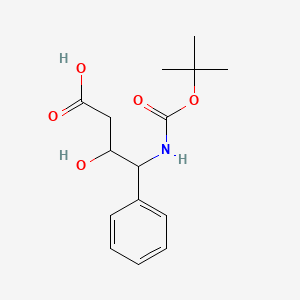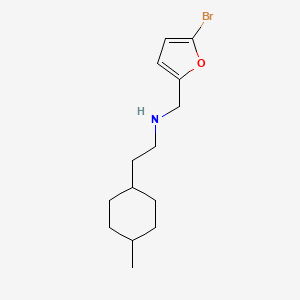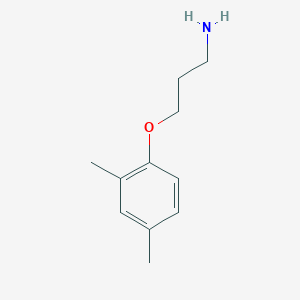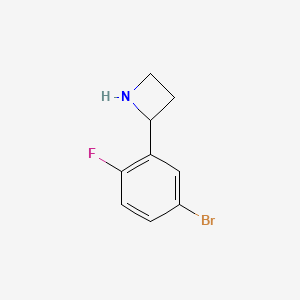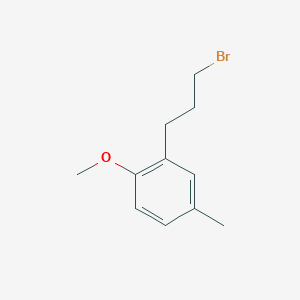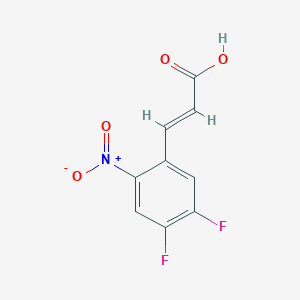![molecular formula C10H11N3O2S B13539976 3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core fused with a thiolane-1,1-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method starts with the cyclization of suitable arylhydrazines to form aminopyrazoles, which are then converted to pyrazolo[4,3-b]pyridine derivatives . The thiolane-1,1-dione moiety can be introduced through a series of reactions involving thiolane precursors and appropriate oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield thiolane derivatives.
Substitution: The pyrazolo[4,3-b]pyridine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiolane compounds, and various substituted pyrazolo[4,3-b]pyridine derivatives .
Scientific Research Applications
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolo[4,3-b]pyridine core but differ in their substituents and functional groups.
1H-pyrazolo[3,4-c]pyridines: Another class of pyrazolopyridines with a different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-{1H-pyrazolo[4,3-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C10H11N3O2S |
|---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
3-pyrazolo[4,3-b]pyridin-1-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C10H11N3O2S/c14-16(15)5-3-8(7-16)13-10-2-1-4-11-9(10)6-12-13/h1-2,4,6,8H,3,5,7H2 |
InChI Key |
QTNMXTHCYVPGSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


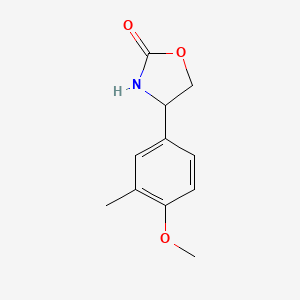
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)


